![molecular formula C5H10F2N2O2S B1396878 4,4-Difluoropiperidine-1-sulfonamide CAS No. 1015170-98-5](/img/structure/B1396878.png)
4,4-Difluoropiperidine-1-sulfonamide
Overview
Description
4,4-Difluoropiperidine-1-sulfonamide is a chemical compound with the CAS Number: 1015170-98-5 . It has a molecular weight of 200.21 and is typically in powder form .
Molecular Structure Analysis
The molecular formula of this compound is C5H10F2N2O2S. This compound contains elements such as carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 200.21 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available sources.Scientific Research Applications
Sulfonamide as an Essential Functional Group in Drug Design
4,4-Difluoropiperidine-1-sulfonamide, as a member of the sulfonamide group, plays a significant role in medicinal chemistry. Sulfonamide antibacterials, derived from 4-aminobenzenesulfonamide, act as inhibitors of tetrahydropteroic acid synthetase. This class of compounds demonstrates the importance of the sulfonamide group in the development of various drugs, particularly for antibacterial purposes. The sulfonamide group functions as an isostere of the carboxylic acid group of 4-aminobenzoic acid, which is critical for the activity of these compounds (Kalgutkar et al., 2010).
Sulfonamide Inhibitors and Therapeutic Applications
Sulfonamide compounds have been explored extensively as synthetic bacteriostatic antibiotics and continue to be used in treating bacterial infections and diseases caused by other microorganisms. They are also known as sulfa drugs, which were the mainstay of therapy against bacterial infections prior to the advent of penicillin. Apart from their antibacterial properties, sulfonamides have been identified in various clinically used drugs such as diuretics, carbonic anhydrase inhibitors, and antiepileptics. These drugs have shown potential in treating conditions such as cancer, glaucoma, inflammation, and Alzheimer’s disease (Gulcin & Taslimi, 2018).
Sulfonamides in Anticancer and Antiviral Research
Sulfonamide derivatives exhibit significant antitumor activity both in vitro and in vivo. The mechanisms of their antitumor action vary, including carbonic anhydrase inhibition, cell cycle perturbation, disruption of microtubule assembly, suppression of transcriptional activators, and angiogenesis inhibition. Some of these compounds, developed through computer-based drug design or preclinical screenings, are under clinical trials for the treatment of different types of cancer. Additionally, sulfonamides have demonstrated notable antiviral activity. HIV protease inhibitors, such as amprenavir, containing sulfonamide moieties, and various other derivatives are being synthesized and evaluated for their efficacy against drug-resistant viruses (Scozzafava et al., 2003).
Synthesis and Application in Complexation Studies
Tosylated 4-aminopyridine and other sulfonylated compounds of amines, similar to this compound, have been used in pharmaceutical drugs as antibiotics. Research focused on the synthesis of these compounds and their complexation with metal ions like Ni(II) and Fe(II) demonstrates the potential of sulfonamides to increase the biological and catalytic potential of ligands in pharmaceutical and chemical industries (Orie et al., 2021).
Environmental Perspective: Polyfluoroalkyl Chemicals Study
Although not directly related to this compound, research on polyfluoroalkyl chemicals (PFCs) like perfluorooctane sulfonate (PFOS) and perfluorooctanoate (PFOA) sheds light on the environmental impact and human exposure to such compounds. This study provides an essential context for understanding the broader implications of sulfonamide derivatives in the environment (Toms et al., 2009).
Mechanism of Action
Target of Action
It is known that sulfonamides, a class of compounds to which 4,4-difluoropiperidine-1-sulfonamide belongs, generally target the bacterial enzyme dihydropteroate synthetase .
Mode of Action
This compound, like other sulfonamides, acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid . Without it, bacteria cannot replicate .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of folic acid. By inhibiting the enzyme dihydropteroate synthetase, this compound disrupts the production of folic acid, a crucial component for bacterial growth and replication .
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of bacterial growth and replication. By disrupting the production of folic acid, an essential component for bacterial DNA synthesis, this compound effectively halts the proliferation of susceptible bacteria .
Safety and Hazards
properties
IUPAC Name |
4,4-difluoropiperidine-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F2N2O2S/c6-5(7)1-3-9(4-2-5)12(8,10)11/h1-4H2,(H2,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTNXDPEGKLEMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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